(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone
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Overview
Description
(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a gamma-lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from simpler steroid precursors. The key steps include the introduction of hydroxyl groups at specific positions and the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone undergoes several types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated or ketone derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential role in various biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid: Lacks the gamma-lactone ring.
(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid delta-lactone: Contains a delta-lactone ring instead of a gamma-lactone ring.
Uniqueness
The presence of the gamma-lactone ring in (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone distinguishes it from other similar compounds
Properties
IUPAC Name |
16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h12-19,23H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUDTBTOJCCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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